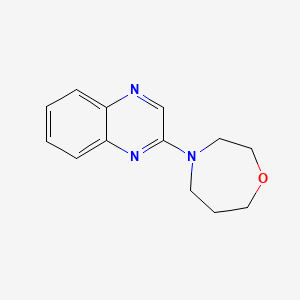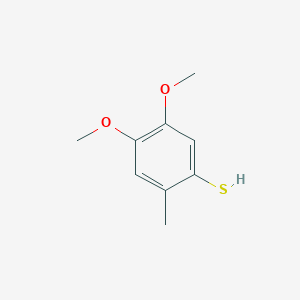
4-(Quinoxalin-2-il)-1,4-oxazepano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinoxalin-2-yl)-1,4-oxazepane is a heterocyclic compound that features a quinoxaline moiety fused with an oxazepane ring
Aplicaciones Científicas De Investigación
4-(Quinoxalin-2-yl)-1,4-oxazepane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antiviral agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Mecanismo De Acción
Target of Action
Quinoxaline derivatives are known to have a wide range of biological activities . They have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For instance, some quinoxaline derivatives have been found to inhibit the transcription of various target genes . .
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways, depending on their specific targets and mode of action . .
Result of Action
The molecular and cellular effects of a compound’s action can vary depending on its specific targets and mode of action. Quinoxaline derivatives have been found to have various biological and pharmacological properties, including anticancer, antidiabetic, anti-mycobacterium tuberculosis, antimicrobial, antidepressant, anthelmintic, analgesic, anti-inflammatory, antifungal, antiviral, antimalarial, antibacterial, antioxidant, antithrombotic, and antiprotozoal properties . .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For instance, the degradation of some organophosphate insecticides in the environment has been studied . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxaline derivatives with oxazepane precursors in the presence of a suitable catalyst. For instance, the reaction of 2-chloroquinoxaline with 1,4-oxazepane in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of 4-(Quinoxalin-2-yl)-1,4-oxazepane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
4-(Quinoxalin-2-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline ring.
Reduction: Reduced forms of the oxazepane ring.
Substitution: Substituted quinoxaline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Oxazepane: Shares the oxazepane ring but lacks the quinoxaline moiety.
Quinazoline: Another nitrogen-containing heterocycle with comparable applications.
Uniqueness
4-(Quinoxalin-2-yl)-1,4-oxazepane is unique due to its combined structural features of quinoxaline and oxazepane, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields .
Propiedades
IUPAC Name |
4-quinoxalin-2-yl-1,4-oxazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-5-12-11(4-1)14-10-13(15-12)16-6-3-8-17-9-7-16/h1-2,4-5,10H,3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAKGYFJZYPYHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)
![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)


![3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2354984.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)





![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)

